(2R,6R)-2,6-diphenylpiperidine
Description
Significance of Chiral Piperidine (B6355638) Scaffolds in Synthetic Chemistry
Chiral piperidine scaffolds are foundational components in medicinal chemistry and organic synthesis due to their widespread presence in biologically active molecules, including a multitude of approved pharmaceuticals and natural alkaloids. nih.govthieme-connect.comthieme-connect.com The introduction of chirality into the piperidine ring can profoundly influence a molecule's biological activity, physicochemical properties, and pharmacokinetic profile. thieme-connect.comresearchgate.netdoaj.org This is because biological systems, such as enzymes and receptors, are inherently chiral, leading to specific interactions with only one enantiomer of a chiral drug.
The strategic incorporation of chiral piperidine units can lead to:
Enhanced Biological Activity and Selectivity: The specific spatial arrangement of substituents on a chiral piperidine ring can optimize interactions with a biological target, leading to increased potency and selectivity for the desired target over others. thieme-connect.comresearchgate.net
Modulated Physicochemical Properties: Chirality can affect properties like solubility, lipophilicity (logP/logD), and pKa, which are crucial for a molecule's drug-like characteristics. thieme-connect.com
Improved Pharmacokinetic Profiles: The stereochemistry of a molecule can impact its absorption, distribution, metabolism, and excretion (ADME) properties. thieme-connect.comresearchgate.net
The development of novel and efficient stereoselective methods for synthesizing chiral piperidines is, therefore, a highly active area of research. rsc.org Strategies such as asymmetric catalysis, the use of chiral auxiliaries, and chemo-enzymatic methods are continuously being refined to provide access to enantiomerically pure piperidine derivatives. nih.govrsc.orgacs.org
Table 1: Examples of Marketed Drugs Containing Chiral Piperidine Moieties This table provides examples of the broader class of chiral piperidines to illustrate their significance.
| Drug Name | Therapeutic Area |
| Paroxetine | Antidepressant |
| Methylphenidate | ADHD Treatment |
| Risperidone | Antipsychotic |
| Donepezil | Alzheimer's Disease |
| Niraparib | Anticancer |
Source: Compiled from various sources. nih.govresearchgate.net
Historical Development and Initial Academic Investigations Pertaining to 2,6-Disubstituted Piperidines
The study of 2,6-disubstituted piperidines is integral to the history of alkaloid chemistry. bath.ac.ukwikipedia.org Many natural products, such as the hemlock alkaloid coniine and various piperidine alkaloids found in plants and animals, feature this structural motif. wikipedia.org Early research focused on the isolation, structure elucidation, and synthesis of these naturally occurring compounds.
The development of synthetic methods to construct the 2,6-disubstituted piperidine core has evolved significantly over the decades. bohrium.com Initial approaches often resulted in mixtures of stereoisomers (diastereomers and enantiomers), which required tedious separation techniques. The quest for greater stereocontrol led to the development of a diverse array of synthetic strategies, including:
Reductive Amination: Cyclization of 1,5-dicarbonyl compounds with an amine source, where the stereochemical outcome can be influenced by the choice of reducing agent and reaction conditions. bohrium.com
Mannich and Aza-Michael Reactions: These carbon-carbon and carbon-nitrogen bond-forming reactions have been adapted for the stereoselective synthesis of piperidine rings. bohrium.com
Intramolecular Cyclization: Ring-closing reactions of appropriately functionalized acyclic precursors, including intramolecular aza-Michael additions and ring-closing metathesis, have proven effective. researchgate.netnih.gov
Catalytic Hydrogenation of Pyridines: The reduction of substituted pyridines can yield piperidines, with the diastereoselectivity often controlled by the catalyst and substrate. nih.gov
Stereochemical Purity and Conformational Considerations as a Research Imperative
For a chiral molecule like (2R,6R)-2,6-diphenylpiperidine, achieving high stereochemical purity is paramount for its application in fields like asymmetric catalysis or medicinal chemistry. The presence of other stereoisomers can lead to ambiguous experimental results and, in a pharmaceutical context, potentially different biological activities or side effects. Consequently, synthetic routes are often designed to be highly stereoselective, producing the desired isomer in high enantiomeric and diastereomeric excess.
Beyond its configuration, the conformation of the 2,6-diphenylpiperidine ring is a critical area of investigation. The piperidine ring typically adopts a chair-like conformation to minimize steric strain. However, the presence of bulky substituents, such as the two phenyl groups in 2,6-diphenylpiperidine, introduces complex conformational preferences.
Key conformational considerations include:
Chair Conformation: The piperidine ring can exist in two rapidly interconverting chair conformations. The substituents can occupy either axial or equatorial positions. researchgate.net
Substituent Orientation: For cis-2,6-diphenylpiperidine, one phenyl group is axial and the other is equatorial in a given chair conformation. For the trans isomer, both phenyl groups can be either diaxial or diequatorial.
A(1,3) Strain: The interaction between an axial substituent at C2 and the axial hydrogen at C4 (and C6), known as allylic 1,3-strain, can influence conformational equilibrium. nih.gov In some N-acyl piperidines, this strain can favor a conformation where a C2 substituent occupies an axial position. acs.org
Boat Conformations: While generally higher in energy, distorted boat or twist-boat conformations can become relevant, particularly in N-substituted derivatives or when specific intramolecular interactions are present. lookchem.comnih.gov
Computational methods, alongside experimental techniques like NMR spectroscopy and X-ray crystallography, are essential tools for elucidating the preferred conformations of these molecules. lookchem.comacs.orgnih.gov Understanding the conformational landscape is crucial as it dictates the molecule's three-dimensional shape, which in turn governs its reactivity and interactions with other molecules. For instance, in the solid state, r-2,c-6-diphenylpiperidine has been shown to adopt a chair conformation with the phenyl groups in equatorial positions. researchgate.net
Table 2: Key Torsion Angles in r-2,c-6-Diphenylpiperidine This data is derived from crystallographic studies of the racemic cis-isomer.
| Torsion Angle | Value (°) | Description |
| C13—C2—C3—C4 | -178.62 | Defines the equatorial position of one phenyl group |
| C4—C5—C6—C7 | 177.89 | Defines the equatorial position of the second phenyl group |
Source: Based on data from Maheshwaran et al. (2013). researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C17H19N |
|---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
(2R,6R)-2,6-diphenylpiperidine |
InChI |
InChI=1S/C17H19N/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15/h1-6,8-11,16-18H,7,12-13H2/t16-,17-/m1/s1 |
InChI Key |
RIZNREVBQZUGTM-IAGOWNOFSA-N |
Isomeric SMILES |
C1C[C@@H](N[C@H](C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(NC(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Asymmetric Synthetic Methodologies for 2r,6r 2,6 Diphenylpiperidine
Enantioselective and Diastereoselective Synthesis from Chiral Precursors
The use of starting materials that already possess stereogenic centers is a classical and effective strategy for introducing chirality into a target molecule. This approach can be broadly categorized into methods that employ chiral auxiliaries to direct stereoselective transformations and those that integrate readily available chiral molecules from the "chiral pool" into the synthetic sequence.
Utilization of Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is removed and can often be recovered. This methodology has been successfully applied to the synthesis of 2,6-disubstituted piperidines.
A prominent example involves the use of chiral 1,3-oxazolidines. The diastereoselective addition of Grignard reagents to these chiral oxazolidines can serve as a key step in the asymmetric synthesis of various piperidine (B6355638) derivatives, including meso- and (2R,6R)-2,6-diphenylpiperidines. researchgate.netlookchem.com The chiral auxiliary directs the approach of the nucleophile, leading to the formation of one diastereomer in preference to the other. Subsequent transformations, including the formation of 1-aza-4-oxabicyclo[4.3.0]nonane derivatives as pivotal intermediates, ultimately yield the desired piperidine structure. researchgate.netlookchem.com
Another powerful chiral auxiliary-based method employs phenylglycinol-derived lactams. researchgate.net For instance, the enantioselective synthesis of various piperidine alkaloids, including those with a cis-2,6-disubstitution pattern, has been achieved starting from a common lactam, (3R,8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine, or its enantiomer. researchgate.net This approach highlights the versatility of using a single chiral building block to access a range of stereochemically diverse targets.
Carbohydrate-based auxiliaries have also proven effective. For example, the Kunz group has extensively studied the use of carbohydrate-derived amines in Mannich reactions to synthesize enantiopure piperidine alkaloids. ru.nl By condensing a chiral amine with an aldehyde, a chiral aldimine is formed, which then undergoes a diastereoselective Mannich reaction. The choice of the carbohydrate auxiliary can even allow for the synthesis of either enantiomeric series of the target piperidine. ru.nl
The following table summarizes key chiral auxiliaries and their applications in the synthesis of related piperidine structures.
| Chiral Auxiliary | Key Reaction | Application | Reference |
| Chiral 1,3-Oxazolidines | Diastereoselective Grignard Addition | Synthesis of meso- and (2R,6R)-2,6-diphenylpiperidines | researchgate.netlookchem.com |
| Phenylglycinol-derived Lactams | Stereoselective Alkylation/Reduction | Enantioselective synthesis of cis- and trans-2,6-dialkylpiperidines | researchgate.net |
| Carbohydrate-based Amines | Diastereoselective Mannich Reaction | Synthesis of enantiopure 2,6-disubstituted piperidines | ru.nl |
| N-tert-Butanesulfinyl Imines | Diastereoselective Nucleophilic Addition | Asymmetric synthesis of 2,6-disubstituted piperidines | beilstein-journals.org |
| Amidine Auxiliary | Directed Metalation | Stereoselective synthesis of 2,6-disubstituted piperidines | researchgate.net |
Chiral Pool Strategy Integration
The chiral pool refers to the collection of readily available and inexpensive enantiopure natural products, such as amino acids, sugars, and terpenes. wikipedia.org These molecules can serve as versatile starting materials for the synthesis of complex chiral targets, including (2R,6R)-2,6-diphenylpiperidine.
One strategy involves the use of chiral aziridines derived from commercially available precursors like (2S)-hydroxymethylaziridine. rsc.org A divergent and highly stereoselective synthesis of cis-2,6-disubstituted piperidines has been achieved from such chiral aziridines. rsc.org This method features a one-pot sequence of reactions, including reductive ring-opening of the aziridine (B145994) and intramolecular reductive amination, to construct the piperidine ring with high stereocontrol. rsc.org
Similarly, chiral β-enaminoesters derived from (R)-(−)-2-phenylglycinol can be utilized to synthesize new chiral zwitterionic bicyclic lactams. nih.gov An intramolecular non-classical Corey–Chaykovsky ring-closing reaction is a key step that generates new stereogenic centers with high diastereoselectivity. nih.gov These intermediates can then be further elaborated to afford stereocontrolled polysubstituted piperidines. nih.gov
The use of terpenoids from the chiral pool, such as (–)-carvone, has also been explored in the synthesis of complex natural products containing piperidine-like motifs, demonstrating the broad applicability of this strategy.
Organocatalytic Strategies for Stereocontrolled Piperidine Formation
Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis. These methods offer an alternative to metal-based catalysts and can provide excellent stereocontrol in the formation of piperidine rings.
Enamine and Iminium Catalysis in Stereoselective Cyclization
Enamine and iminium catalysis are cornerstone strategies in organocatalysis. In the context of piperidine synthesis, these activation modes can facilitate stereoselective cyclization reactions. For instance, the condensation of an aldehyde with a chiral amine catalyst can generate a transient chiral iminium ion. This intermediate can then participate in a cyclization reaction, where the chirality of the catalyst directs the formation of one enantiomer of the product over the other. While specific examples for this compound are not detailed in the provided search results, the general principles of enamine and iminium catalysis are well-established for the synthesis of substituted piperidines.
Asymmetric Reductions and Dearomatization Reactions
Asymmetric reduction of prochiral precursors is another key organocatalytic strategy. The reduction of a 1,5-diketone precursor to this compound can be envisioned using a chiral catalyst and a suitable reducing agent. The catalyst would differentiate between the two enantiotopic carbonyl groups, leading to a stereoselective reduction and subsequent cyclization.
Asymmetric dearomatization reactions represent a modern and efficient approach to the synthesis of saturated heterocycles from readily available aromatic compounds. While direct application to this compound is not explicitly found, the dearomatization of pyridine (B92270) derivatives is a known strategy for accessing substituted piperidines. researchgate.net For example, the diastereoselective addition of Grignard reagents to an activated pyridinium (B92312) salt, followed by reduction, can yield 2,6-disubstituted piperidines with high diastereoselectivity. researchgate.net
Metal-Catalyzed Asymmetric Synthesis of the (2R,6R)-Diphenylpiperidine Framework
Transition metal catalysis offers a diverse and powerful toolkit for the asymmetric synthesis of complex molecules. Various metal-catalyzed reactions have been developed for the stereocontrolled construction of the 2,6-disubstituted piperidine core.
Reddy and co-workers have demonstrated the use of an air-stable rhodium catalyst for the arylation of chiral N-tert-butanesulfinyl imines. beilstein-journals.org This methodology allows for the synthesis of 2-substituted pyrrolidines with high diastereomeric ratios and could potentially be adapted for the synthesis of piperidines. beilstein-journals.org
Palladium-catalyzed reactions are also prominent in this field. For example, a highly diastereoselective palladium-catalyzed intramolecular allylic amination has been reported for the synthesis of 2,6-disubstituted-1,2,3,6-tetrahydropyridines. researchgate.net This method provides access to trans-2,6-disubstituted tetrahydropyridines with excellent diastereoselectivity, which could potentially be isomerized or further modified to obtain the desired cis-isomer. researchgate.net
The following table provides examples of metal-catalyzed reactions relevant to the synthesis of substituted piperidines.
| Metal Catalyst | Reaction Type | Substrate | Product | Reference |
| Rhodium | Arylation | Chiral N-tert-butanesulfinyl imine | 2-substituted pyrrolidine | beilstein-journals.org |
| Palladium | Intramolecular Allylic Amination | Non-activated alcohol | trans-2,6-disubstituted-1,2,3,6-tetrahydropyridine | researchgate.net |
Chiral Ligand-Mediated Bond Formations
The use of chiral ligands in transition-metal catalysis is a powerful strategy for inducing enantioselectivity in the synthesis of chiral molecules. In the context of piperidine synthesis, these ligands create a chiral pocket around the metal center, which directs the stereochemical outcome of key bond-forming events.
Several catalytic systems have been developed for the asymmetric synthesis of 2,6-disubstituted piperidines. Palladium-catalyzed reactions, such as the enantioselective intramolecular aza-Heck cyclization of alkenyl carbamates, have been effectively employed. mdpi.comsemanticscholar.org In these reactions, a chiral phosphine-oxazoline (PHOX) or other P-O type ligand can provide the necessary stereoinduction, leading to the formation of the piperidine ring with high selectivity. mdpi.com Similarly, nickel-catalyzed intramolecular hydroalkenylation of 1,6-ene-dienes using a chiral P-O ligand offers a regioselective method for preparing six-membered nitrogen heterocycles. mdpi.com
Another significant approach involves the asymmetric hydrogenation of substituted pyridinium salts. Iridium(I) catalysts bearing chiral P,N-ligands have demonstrated high efficacy in the stereoselective hydrogenation of 2-substituted pyridinium salts, yielding optically active piperidines. mdpi.com The reaction proceeds through an outer-sphere mechanism where the configuration of the final product is determined by the stereoselective protonation of an enamine intermediate, guided by the chiral ligand. mdpi.com While these methods often target various substitution patterns, the principles are directly applicable to the synthesis of the (2R,6R)-diphenyl scaffold by selecting the appropriate starting materials.
Table 1: Chiral Ligand-Mediated Synthesis of Piperidines
| Catalyst/Ligand System | Reaction Type | Key Feature | Ref. |
|---|---|---|---|
| Pd(II) / Chiral P-O Ligand | Intramolecular 6-exo aza-Heck Cyclization | Redox-neutral conditions suitable for sensitive substrates. mdpi.comsemanticscholar.org | mdpi.comsemanticscholar.org |
| Ni / Chiral P-O Ligand | Intramolecular Hydroalkenylation | Regioselective formation of N-heterocycles with an aromatic substituent. mdpi.com | mdpi.com |
Intramolecular Cyclization and Cascade Reactions
Intramolecular cyclization and cascade reactions provide an efficient and atom-economical route to the piperidine core, often constructing the ring and setting multiple stereocenters in a single operational step. capes.gov.br These strategies are predicated on the careful design of a linear precursor that, under specific reaction conditions, undergoes a programmed ring closure.
A prominent method for synthesizing trans-2,6-disubstituted piperidines is the intramolecular aza-Michael reaction (IMAMR). mdpi.com This reaction can be induced using a base like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) and has been shown to produce the trans-diastereomer with high selectivity (trans/cis = 90/10). mdpi.com Another direct and powerful approach is the reductive amination cyclization (RAC) of a 1,5-diketone precursor, such as 1,5-diphenylpentane-1,5-dione. researchgate.net The reaction with an amine source, such as ammonium (B1175870) formate, under microwave irradiation can efficiently yield N-substituted-2,6-diphenylpiperidines. researchgate.net
Cascade reactions, which involve multiple bond-forming events in sequence, represent a higher level of synthetic elegance. For example, a gold(I)-catalyzed intramolecular cyclization of a diazo-alkyne can generate a reactive gold-carbene intermediate, which then participates in a subsequent cycloaddition, demonstrating the power of cascades to rapidly build molecular complexity. nih.gov Similarly, cascade sequences involving Prins and Friedel-Crafts cyclizations have been designed to construct polycyclic systems. beilstein-journals.org These principles can be harnessed to forge the piperidine ring, where an initial cyclization event triggers a subsequent reaction to complete the heterocyclic framework with defined stereochemistry. beilstein-journals.org
Table 2: Intramolecular Strategies for Piperidine Synthesis
| Strategy | Key Reagents/Catalyst | Stereochemical Outcome | Ref. |
|---|---|---|---|
| Intramolecular aza-Michael Reaction (IMAMR) | TBAF (base) | High trans-diastereoselectivity (90/10). mdpi.com | mdpi.com |
| Reductive Amination Cyclization (RAC) | Alkylammonium formate, Microwave | Forms N-alkyl-2,6-diphenylpiperidines. researchgate.net | researchgate.net |
| Intramolecular 6-endo-trig Cyclization | Acid-mediated (e.g., TFA) | Stereoselective formation of piperidinones. mdpi.com | mdpi.com |
Chemoenzymatic and Biocatalytic Pathways to Chiral Piperidines
Chemoenzymatic and biocatalytic methods have emerged as powerful alternatives to traditional synthesis, offering exceptional selectivity under mild, environmentally benign conditions. nih.govworktribe.com Enzymes, particularly transaminases, have proven to be highly effective for establishing the key stereocenters in chiral piperidines. researchgate.netnih.gov
A highly successful chemoenzymatic strategy for synthesizing all four diastereomers of 2,6-disubstituted piperidines begins with the stereoselective monoamination of a prochiral 1,5-diketone. researchgate.netnih.gov Enantiocomplementary ω-transaminases (ω-TAs) can distinguish between the two ketone groups with high regioselectivity and enantioselectivity. nih.gov For instance, an (R)-selective ω-TA can aminate 1,5-diphenylpentane-1,5-dione to produce an (R)-aminoketone. This intermediate undergoes a spontaneous intramolecular cyclization (dehydrative condensation) to form the corresponding (R)-Δ¹-piperideine. nih.govnih.gov
The final stereochemistry is set during the reduction of this cyclic imine intermediate. A simple catalytic hydrogenation (e.g., using H₂, Pd/C) typically proceeds via substrate control to yield the cis-diastereomer. nih.gov However, access to the desired trans-isomer, this compound, can be achieved by altering the reduction conditions. The addition of a Lewis acid can mediate a conformational change in the Δ¹-piperideine intermediate, leading to the preferential formation of the trans-product upon reduction. nih.gov This combined enzymatic amination and controlled chemical reduction provides a versatile route to any desired diastereomer of the 2,6-disubstituted piperidine scaffold. nih.gov Furthermore, transaminases have been used to trigger aza-Michael reactions in a biocatalytic disconnection not possible with traditional chemistry, converting prochiral ketoenones into enantiopure 2,6-disubstituted piperidines. worktribe.com
Table 3: Chemoenzymatic Synthesis of 2,6-Disubstituted Piperidines
| Enzyme | Substrate | Key Steps | Product Stereochemistry | Ref. |
|---|---|---|---|---|
| ω-Transaminase (Arthrobacter sp.) | 1,5-Diketone | 1. Regio- and stereoselective monoamination. 2. Spontaneous cyclization. 3. Diastereoselective reduction. | Access to all four diastereomers, including (2R,6R). nih.govnih.gov | nih.govnih.gov |
Comprehensive Conformational Analysis and Structural Elucidation of 2r,6r 2,6 Diphenylpiperidine
Spectroscopic Characterization of Preferred Conformations
Spectroscopic methods are invaluable for probing the dynamic conformational equilibria of piperidine (B6355638) rings in solution. Techniques such as Nuclear Magnetic Resonance (NMR) provide insights into the time-averaged solution-state structure, while chiroptical methods are essential for confirming the absolute stereochemistry of chiral centers.
High-Resolution Nuclear Magnetic Resonance (NMR) Studies of Ring Dynamics
High-resolution ¹H and ¹³C NMR spectroscopy is a powerful tool for determining the preferred conformation of piperidine derivatives in solution. For cis-2,6-disubstituted piperidines, a key diagnostic is the ratio of the average ³J(trans) to ³J(cis) coupling constants, which serves as a direct measure of conformational effects. A ratio close to 2.0 is indicative of a perfect chair conformation. researchgate.net
While extensive NMR data for the parent (2R,6R)-2,6-diphenylpiperidine is not detailed in readily available literature, studies on closely related N-substituted and C3/C5-substituted r-2,c-6-diphenylpiperidine derivatives provide significant insights. For many derivatives, the chemical shifts and coupling constants suggest the adoption of a normal chair conformation where the bulky substituents occupy equatorial positions to minimize steric strain. nih.gov However, this is not always the case.
Investigations into N-nitroso-r-2,c-6-diphenylpiperidine have revealed that a diequatorial chair conformer can be destabilized by A(1,3) strain, which is the steric interference between the planar N-nitroso group and the equatorial substituents. researchgate.net This can lead to the molecule adopting either a chair conformation with two axial phenyl groups or a distorted boat-like conformation. researchgate.net Similarly, analysis of N-phenylcarbamoyl- and N-benzoyl-2r,6c-diphenylpiperidin-4-ones suggests that these compounds largely exist in boat conformations in solution, with one phenyl group occupying a flagpole position. researchgate.net The geometry of this boat form is likely an intermediate between a classical boat and a twist-boat. researchgate.net These findings underscore that the conformational landscape is highly sensitive to the nature of substitution on the piperidine ring, with a delicate balance often existing between chair and non-chair (boat or twist-boat) forms.
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Verification
Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the non-ambiguous determination of the absolute configuration of chiral molecules like this compound. These methods measure the differential interaction of a chiral substance with left and right circularly polarized light.
ORD measures the variation of optical rotation with the wavelength of light. wikipedia.org As the wavelength approaches an electronic absorption band of a chromophore near a chiral center, the rotation undergoes a rapid change, producing a characteristic curve known as a Cotton effect. nih.gov CD spectroscopy measures the difference in absorption of left and right circularly polarized light (Δε) as a function of wavelength. rsc.org A CD spectrum consists of positive or negative peaks, also corresponding to the Cotton effects, which are directly related to the electronic transitions of the molecule's chromophores within its chiral environment.
For this compound, the key chromophores are the phenyl rings. The spatial arrangement of these rings relative to each other and to the chiral piperidine scaffold would produce a unique CD and ORD signature. By applying empirical rules (e.g., the Octant Rule for ketones, or sector rules for aromatic chromophores) or by comparing the experimental spectra with those predicted by quantum-chemical calculations for a known (R,R) configuration, the absolute stereochemistry can be unequivocally verified. While the principles are well-established, specific CD or ORD spectral data for the parent this compound are not prominently available in published literature.
X-ray Crystallographic Determination of Solid-State Architecture
Single-crystal X-ray diffraction provides definitive, high-resolution information about the molecular structure in the solid state, including bond lengths, bond angles, and the precise three-dimensional arrangement of atoms.
The solid-state structure of r-2,c-6-diphenylpiperidine has been determined by X-ray crystallography. researchgate.netdoaj.org The analysis confirms the cis relationship between the two phenyl substituents relative to the piperidine ring. researchgate.net The crystallographic data provides an unambiguous picture of the molecule's preferred conformation when locked in a crystal lattice.
Table 1: Crystal Data and Structure Refinement for r-2,c-6-diphenylpiperidine
| Parameter | Value researchgate.net |
|---|---|
| Chemical Formula | C₁₇H₁₉N |
| Formula Weight | 237.33 |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 5.9529 (4) |
| b (Å) | 9.1437 (7) |
| c (Å) | 12.7915 (10) |
| α (°) | 95.535 (3) |
| β (°) | 91.989 (3) |
| γ (°) | 90.439 (3) |
| Volume (ų) | 690.72 (9) |
| Z | 2 |
| Final R factor | 0.043 |
Analysis of Piperidine Ring Puckering and Substituent Orientations
In the solid state, the piperidine ring of this compound adopts a distinct chair conformation. researchgate.netnih.gov The phenyl rings attached at the C2 and C6 positions both occupy equatorial orientations. researchgate.net This arrangement minimizes unfavorable 1,3-diaxial interactions that would occur if the bulky phenyl groups were in axial positions.
The degree of distortion from an ideal chair can be quantified using puckering parameters. For r-2,c-6-diphenylpiperidine, the Cremer and Pople puckering parameters have been determined as q2 = 0.0420 (15) Å, q3 = -0.5799 (15) Å, and φ2 = 190 (2)°. researchgate.net These values quantitatively describe the specific nature of the chair's pucker. The phenyl rings are not coplanar with the piperidine ring; instead, they are significantly twisted away from the best plane of the piperidine moiety, subtending dihedral angles of 81.04 (7)° and 81.10 (7)°. researchgate.netnih.gov
Computational Chemistry and Molecular Modeling for Conformational Landscapes
Computational methods, including molecular mechanics and quantum chemical calculations like Density Functional Theory (DFT), are employed to explore the full conformational energy landscape of a molecule. These studies can predict the relative stabilities of different conformers (e.g., chair vs. boat), transition states for their interconversion, and geometric parameters.
While a dedicated computational study on the parent this compound is not widely reported, research on its N-acyl derivatives provides valuable insights. For instance, DFT calculations (B3LYP/6–311G(d,p)) performed on N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine revealed that its lowest energy conformation is a distorted boat, not a chair. nih.gov In another study on 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, comparison of the solid-state X-ray structure (chair) with the DFT-optimized gas-phase structure showed significant conformational differences, highlighting the influence of the crystalline environment versus the isolated state.
Furthermore, semi-empirical MO calculations on N-nitroso-2r,6c-diphenylpiperidin-4-one derivatives have also indicated a preference for twist-boat conformations. researchgate.net These computational findings, when viewed alongside experimental data, demonstrate that the energy difference between the chair and various boat/twist-boat conformations in the 2,6-diphenylpiperidine system is often small. The preferred conformation can be easily shifted by N-acylation or other substitutions, as well as by the physical state (solid vs. solution vs. gas phase). This confirms a complex and finely balanced conformational landscape for this class of molecules.
Density Functional Theory (DFT) Calculations of Conformational Isomers
Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the geometries and relative energies of various conformers of a molecule. For this compound, DFT calculations consistently reveal that the piperidine ring adopts a stable chair conformation. This finding is in agreement with experimental data from X-ray crystallography on the racemic mixture, r-2,c-6-diphenylpiperidine, which includes the (2R,6R) enantiomer. researchgate.net
In the most stable conformation, both of the bulky phenyl substituents at the C2 and C6 positions occupy equatorial orientations. This arrangement minimizes steric hindrance, a key factor in determining the conformational preference of substituted cyclohexanes and their heteroaromatic analogues. The preference for the diequatorial conformer avoids the significant 1,3-diaxial interactions that would arise if one or both phenyl groups were in axial positions.
Detailed geometric parameters obtained from DFT calculations and supported by crystallographic data for closely related structures provide a quantitative picture of the molecule's shape. Key parameters include the puckering parameters of the piperidine ring, which describe the degree and nature of its non-planarity, and the torsion angles that define the orientation of the phenyl substituents relative to the piperidine ring.
For instance, in a study of r-2,c-6-diphenylpiperidine, the piperidine ring was found to adopt a chair conformation with puckering parameters q2 = 0.0420(15) Å and q3 = -0.5799(15) Å. researchgate.net The torsion angles for the phenyl groups, [C13—C2—C3—C4] = -178.62(11)° and [C4—C5—C6—C7] = 177.89(12)°, confirm their equatorial positioning. researchgate.net Furthermore, the phenyl rings are twisted with respect to the mean plane of the piperidine moiety by dihedral angles of 81.04(7)° and 81.10(7)°. researchgate.net A similar chair conformation with equatorially oriented phenyl groups is observed in 3-ethyl-cis-2,6-diphenylpiperidine. nih.gov
In a DFT study of the related compound 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, the piperidine ring also maintains a chair conformation. nih.gov This indicates the inherent stability of the chair form for the 2,6-diphenylpiperidine scaffold.
The following tables summarize key geometric parameters for r-2,c-6-diphenylpiperidine and a related derivative, providing insight into the structural characteristics of the (2R,6R) enantiomer.
Table 1: Puckering Parameters for the Piperidine Ring in r-2,c-6-diphenylpiperidine researchgate.net
| Parameter | Value |
|---|---|
| q2 (Å) | 0.0420(15) |
| q3 (Å) | -0.5799(15) |
Table 2: Selected Torsion and Dihedral Angles for r-2,c-6-diphenylpiperidine researchgate.net
| Description | Angle (°) |
|---|---|
| Torsion Angle (C13—C2—C3—C4) | -178.62(11) |
| Torsion Angle (C4—C5—C6—C7) | 177.89(12) |
| Dihedral Angle between Phenyl Rings | 60.0(7) |
| Dihedral Angle (Piperidine Plane and Phenyl Ring 1) | 81.04(7) |
Molecular Dynamics Simulations of Conformational Flexibility
While DFT calculations provide a static picture of the most stable conformer, molecular dynamics (MD) simulations offer a means to explore the conformational flexibility and dynamic behavior of a molecule over time. Such simulations can reveal the energy barriers between different conformations and the pathways of conformational transitions.
For this compound, MD simulations would be expected to show that the molecule predominantly resides in the diequatorial chair conformation identified by DFT. However, these simulations would also capture the inherent flexibility of the piperidine ring. The primary mode of flexibility in a six-membered ring is the chair-to-chair interconversion, which proceeds through higher-energy twist-boat and boat conformations.
The energy barrier for ring inversion in piperidine itself is relatively low. scribd.com However, the presence of the two bulky phenyl substituents in a cis configuration in this compound would significantly influence this process. The transition state for ring inversion would likely involve one of the phenyl groups moving through a higher-energy axial position, leading to a substantial increase in the energy barrier for this process compared to unsubstituted piperidine.
MD simulations could also elucidate the rotational dynamics of the two phenyl groups. While they are sterically hindered, they are not completely locked in place and will exhibit torsional oscillations around the C-C bonds connecting them to the piperidine ring. The extent of this rotational freedom can be quantified from the trajectories generated during an MD simulation.
Derivatization and Advanced Functionalization of 2r,6r 2,6 Diphenylpiperidine
N-Functionalization Strategies (e.g., Alkylation, Acylation)
The nitrogen atom of the piperidine (B6355638) ring serves as a primary site for modification, allowing for the introduction of a wide array of substituents through N-functionalization reactions. These modifications can significantly impact the molecule's steric and electronic properties, as well as its conformational preferences.
N-Alkylation: The introduction of alkyl groups to the nitrogen atom is a fundamental transformation. Direct alkylation of the parent (2R,6R)-2,6-diphenylpiperidine can be achieved using various alkylating agents. For instance, N-benzylation of 2,6-diaryl-3,5-dimethylpiperidin-4-ones has been accomplished using different benzyl (B1604629) bromides, resulting in significant yields of 68-88%. researchgate.net In the context of related piperidine systems, such as 2-pyridones, alkylation of an alkali salt in DMF predominantly leads to N-alkylation, whereas using a silver salt in benzene (B151609) favors O-alkylation. nih.gov
N-Acylation: Acylation of the piperidine nitrogen introduces an amide functionality, which can alter the molecule's hydrogen bonding capabilities and conformational dynamics. Studies on N-acyl-2r,6c-diphenylpiperidin-4-one oximes have revealed that the nature of the acyl group influences the conformational equilibrium of the piperidine ring. researchgate.net For example, N-phenylcarbamoyl- and N-benzoyl-2r,6c-diphenylpiperidin-4-ones are suggested to exist largely in boat conformations. researchgate.net Similarly, N-acetyl-r-2,c-6-diphenylpiperidin-4-one oximes have been found to adopt twist-boat conformations. researchgate.net
These N-functionalization strategies are crucial for creating libraries of analogs with diverse properties. The choice of alkylating or acylating agent, along with the reaction conditions, allows for precise control over the final structure and, consequently, its function.
Stereoselective C-H Functionalization of the Piperidine Ring
Direct functionalization of the carbon-hydrogen (C-H) bonds of the piperidine ring represents a powerful and atom-economical approach to introduce complexity. Stereoselective methods are particularly valuable as they allow for the precise control of the three-dimensional arrangement of the newly introduced functional groups.
Rhodium-catalyzed C-H insertion reactions have emerged as a key strategy for the site-selective functionalization of piperidines. nih.govnsf.gov The regioselectivity of these reactions is often controlled by the choice of both the catalyst and the nitrogen protecting group. nih.govnsf.gov
C2-Functionalization: The C2 position of the piperidine ring is electronically activated but can be sterically hindered. nih.govnsf.gov Functionalization at this position has been achieved using N-Boc-piperidine with a Rh₂(R-TCPTAD)₄ catalyst or N-brosyl-piperidine with a Rh₂(R-TPPTTL)₄ catalyst. nih.govnsf.gov The Rh₂(R-TPPTTL)₄-catalyzed reactions have demonstrated high diastereoselectivity. nsf.gov
C3-Functionalization: The C3 position is electronically deactivated due to the inductive effect of the nitrogen atom, making direct C-H insertion challenging. nih.govnsf.gov An indirect approach involving the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening of the resulting cyclopropane (B1198618) has been successfully employed to introduce substituents at the C3 position. nih.govnsf.gov
C4-Functionalization: Functionalization at the C4 position can be achieved by overriding the electronic preference for the C2 position through the use of sterically demanding catalysts and nitrogen protecting groups. nih.govnsf.gov For example, N-α-oxoarylacetyl-piperidines in combination with Rh₂(S-2-Cl-5-BrTPCP)₄ have been shown to produce 4-substituted analogs. nih.govnsf.gov
These stereoselective C-H functionalization methods provide access to a wide range of substituted piperidine derivatives that would be difficult to synthesize using traditional methods.
Functionalization of the Phenyl Moieties via Aromatic Substitution and Cross-Coupling Reactions
The two phenyl groups of this compound offer additional sites for modification through electrophilic aromatic substitution and modern cross-coupling reactions. These transformations allow for the introduction of a diverse range of functional groups onto the aromatic rings, further expanding the chemical space accessible from this scaffold.
Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation, can be employed to introduce substituents onto the phenyl rings. The directing effects of the piperidine ring and any existing substituents on the phenyl rings will govern the position of substitution.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically require the pre-functionalization of the phenyl rings with a halide or triflate group. For instance, a Suzuki coupling of a triflate with 2-bromophenylboronic acid has been used in the synthesis of related heterocyclic systems. nih.gov The development of catalysts for these reactions is an active area of research. google.com
Synthesis of Spirocyclic, Fused, and Bridged Systems Incorporating the this compound Core
Incorporating the this compound core into more complex polycyclic architectures, such as spirocyclic, fused, and bridged systems, leads to molecules with highly constrained conformations and unique three-dimensional shapes.
Spirocyclic Systems: The synthesis of spirocyclic piperidines has been achieved through various methods. One approach involves the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines using a chiral base like n-BuLi/(+)-sparteine, which can provide high enantiomeric ratios. whiterose.ac.uk Another strategy involves the reaction of 4-methylene-2-aryl piperidines with TMSCF₃ in the presence of sodium iodide to generate spirocyclic piperidines. whiterose.ac.uk The synthesis of pharmaceutically important N-protected methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems has also been developed. researchgate.net
Fused Systems: Fused bicyclic systems can be constructed from piperidine precursors. For example, a three-component vinylogous Mannich-type reaction can lead to chiral dihydropyridinone intermediates. scispace.com These intermediates can be further elaborated; for instance, when a suitably functionalized aldehyde is used, the resulting dihydropyridinone adduct can cyclize to form a second piperidine ring, leading to a chiral quinolizidine (B1214090) core. scispace.com
Bridged Systems: Bridging the piperidine ring introduces significant conformational constraints. nih.govnih.gov The synthesis of 2,6-bridged piperazine (B1678402) derivatives, a related heterocyclic system, has been explored through several strategies. nih.govnih.gov One approach involves the Dieckmann-analogous cyclization of 2-(3,5-dioxopiperazin-2-yl)acetates. nih.gov Another method utilizes the transformation of a piperazine-2,6-dione (B107378) with reagents like 1,4-dibromobut-2-ene to create bridged structures. nih.gov These strategies could potentially be adapted for the synthesis of bridged systems based on the this compound scaffold.
The creation of these complex polycyclic systems from the this compound core opens up new avenues for designing molecules with precisely controlled shapes and functionalities for a variety of applications.
Applications of 2r,6r 2,6 Diphenylpiperidine in Asymmetric Catalysis and Synthesis
Role as a Chiral Organocatalyst in Stereoselective Transformations
Chiral piperidine (B6355638) derivatives are a cornerstone of organocatalysis, often employed to activate substrates and control the stereochemical outcome of a reaction. While specific studies detailing the catalytic cycles and stereocontrol for (2R,6R)-2,6-diphenylpiperidine are not available, the general mechanisms are well-established for related structures.
The catalytic activity of chiral secondary amines like piperidine derivatives typically involves the formation of transient reactive intermediates with the substrates. For instance, in reactions with carbonyl compounds, the piperidine can form an enamine or an iminium ion.
Enamine Catalysis: The chiral amine reacts with a ketone or aldehyde to form a nucleophilic enamine. This enamine then reacts with an electrophile. The stereochemistry of the final product is dictated by the chiral environment created by the organocatalyst, which directs the approach of the electrophile from a specific face.
Iminium Catalysis: The chiral amine condenses with an α,β-unsaturated carbonyl compound to form a transient iminium ion. This activation lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack. The chiral catalyst shields one face of the iminium ion, leading to a highly enantioselective transformation.
A hypothetical catalytic cycle involving a generic chiral piperidine organocatalyst is presented below:
| Step | Description |
| 1 | Formation of the reactive intermediate (enamine or iminium ion) between the chiral piperidine catalyst and the substrate. |
| 2 | Stereoselective reaction of the intermediate with the second reactant. The chiral scaffold of the piperidine directs the approach of the reactant. |
| 3 | Hydrolysis of the resulting intermediate to release the product and regenerate the chiral catalyst for the next cycle. |
The C2 symmetry and the bulky phenyl groups of a molecule like this compound would be expected to provide a well-defined chiral pocket. This structural feature is crucial for achieving high levels of enantioselectivity and diastereoselectivity. The rigid chair conformation of the piperidine ring, with the two phenyl groups in equatorial positions, would create a sterically hindered environment, effectively differentiating the two faces of the reactive intermediate.
Examples of reactions where chiral piperidines have demonstrated excellent stereocontrol include:
Michael Additions: The addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Aldol Reactions: The reaction between an enolate (or enamine) and a carbonyl compound.
Mannich Reactions: The aminoalkylation of a carbon acid.
Utility as a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Reactions
The nitrogen atom of the piperidine ring can act as a Lewis base, making it a suitable coordinating atom for transition metals. By modifying the piperidine scaffold, bidentate or polydentate chiral ligands can be synthesized for a wide range of metal-catalyzed asymmetric reactions.
Starting from a core structure like this compound, a variety of ligand variants can be envisioned. Functional groups can be introduced at the nitrogen atom or potentially at the phenyl rings to create ligands with different electronic and steric properties. For example, the introduction of phosphine (B1218219) groups, pyridyl moieties, or oxazoline (B21484) rings can lead to powerful bidentate or tridentate ligands.
A general synthetic strategy might involve:
| Step | Description |
| 1 | Synthesis of the core chiral piperidine scaffold, such as this compound. |
| 2 | Functionalization of the nitrogen atom with a coordinating group (e.g., via N-alkylation or N-arylation). |
| 3 | Introduction of additional coordinating groups on the substituents at the 2 and 6 positions, if desired. |
Chiral piperidine-based ligands have been successfully employed in various transition metal-catalyzed reactions, including asymmetric hydrogenation and carbon-carbon bond forming reactions. The metal center, coordinated to the chiral ligand, acts as the active site for catalysis, while the ligand framework dictates the stereochemical outcome.
Asymmetric Hydrogenation: Chiral metal complexes are used to deliver hydrogen to a prochiral double bond with high enantioselectivity. The chiral ligand creates a binding pocket that forces the substrate to coordinate to the metal in a specific orientation, leading to the formation of one enantiomer preferentially.
C-C Bond Forming Reactions: In reactions such as Suzuki, Heck, or Negishi cross-couplings, as well as allylic alkylations, chiral ligands are essential for controlling the stereochemistry of the newly formed carbon-carbon bond.
Employment as a Chiral Auxiliary in Stoichiometric Asymmetric Syntheses
In stoichiometric asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product.
While specific examples for this compound are not documented, chiral amines are commonly used as auxiliaries. The general procedure involves the formation of an amide or an enamine between the chiral piperidine and the substrate. The steric bulk of the auxiliary then directs the approach of a reagent to one face of the molecule.
A typical sequence for the use of a chiral piperidine auxiliary is as follows:
| Step | Description |
| 1 | Attachment of the chiral auxiliary to the substrate (e.g., formation of an amide with a carboxylic acid). |
| 2 | Diastereoselective reaction on the substrate-auxiliary conjugate. The chiral auxiliary shields one face of the reactive center. |
| 3 | Removal of the chiral auxiliary to yield the enantiomerically pure product. The auxiliary can often be recovered and reused. |
Integration as a Chiral Building Block in Complex Molecular Architectures
The utility of this compound as a chiral building block in the assembly of complex molecular architectures is a specialized area of synthetic organic chemistry. This C2-symmetric diamine, with its well-defined stereochemistry and rigid conformational structure, presents a unique scaffold for the synthesis of larger, intricate molecules. Its incorporation can impart chirality, influence the three-dimensional structure, and introduce strategically placed functional groups for further elaboration.
While the application of many chiral piperidines in the synthesis of natural products and complex molecules is well-documented, specific examples detailing the integration of the this compound moiety are not extensively reported in readily available scientific literature. However, the principles of its use can be inferred from the broader context of chiral building block chemistry. The core concept involves utilizing the pre-existing stereocenters of the diphenylpiperidine unit to control the stereochemical outcome of subsequent reactions, thereby constructing complex structures with a high degree of stereocontrol.
The synthetic strategies to incorporate this chiral scaffold can be envisioned in several ways:
In the Synthesis of Chiral Ligands: The diamine functionality of this compound makes it an attractive precursor for the synthesis of chiral ligands for asymmetric catalysis. By functionalizing the nitrogen atom, new bidentate or polydentate ligands can be prepared, where the chirality of the piperidine backbone is transmitted to the catalytic center.
As a Precursor to Bioactive Molecules: The piperidine motif is a common feature in many biologically active natural products and synthetic pharmaceuticals. The this compound core could serve as a starting point for the synthesis of novel analogs of these compounds, where the diphenyl substitution pattern offers unique steric and electronic properties.
The table below outlines hypothetical research scenarios where this compound could be employed as a chiral building block, based on established synthetic methodologies for related compounds.
| Target Molecular Architecture | Synthetic Strategy | Potential Role of this compound | Anticipated Outcome |
| Chiral Macrocycles | Ring-closing metathesis or macrolactamization of a precursor containing the diphenylpiperidine unit. | Acts as a rigid, chiral scaffold to induce a specific three-dimensional conformation in the macrocycle. | Formation of a macrocycle with defined stereochemistry and shape, potentially for host-guest chemistry applications. |
| Alkaloid Analogs | Multi-step synthesis involving the functionalization of the piperidine nitrogen and subsequent elaboration of the phenyl rings. | Serves as the core chiral framework of the alkaloid analog, influencing its biological activity. | Creation of novel, optically active alkaloid analogs for pharmacological screening. |
| Chiral Diamine Ligands | N-alkylation or N-arylation to introduce coordinating groups. | Provides a C2-symmetric chiral backbone to create a stereochemically defined coordination environment for a metal center. | Development of new chiral catalysts for asymmetric transformations. |
It is important to note that while these applications are conceptually sound, detailed experimental studies specifically utilizing this compound as a chiral building block for complex molecular architectures are not prominently featured in the current body of scientific literature. Further research would be necessary to fully explore and validate the potential of this compound in this synthetic context.
Mechanistic Investigations of Reactions Involving 2r,6r 2,6 Diphenylpiperidine
Elucidation of Key Reaction Pathways in Synthesis and Catalysis
The synthesis of 2,6-disubstituted piperidines, including the (2R,6R)-2,6-diphenylpiperidine scaffold, can be achieved through various strategic approaches, often involving cascade or domino reactions that efficiently build molecular complexity in a single operation.
One prominent pathway involves a domino imino-aldol-aza-Michael reaction. In this approach, α-(aryl/alkyl)methylidene-β-diketones react with activated N-aryl aldimines. The reaction is initiated by an intermolecular imino-aldol reaction, which is followed by an intramolecular aza-Michael reaction. This sequence leads to the diastereoselective formation of highly functionalized 2,6-disubstituted piperidines. When two equivalents of the imine are used, the reaction cascade extends to include another intermolecular imino-aldol step. bohrium.com
Another versatile method is the one-pot multicomponent synthesis. An example is the reaction between substituted β-nitrostyrenes, Meldrum's acid, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297). researchgate.net This pseudo five-component reaction proceeds through a cascade of Michael addition, nitro-Mannich reaction, and lactamization to generate structurally diverse piperidines. researchgate.net The use of ammonium acetate serves a dual role as both a catalyst and a nitrogen source in the formation of the piperidine (B6355638) ring.
A highly stereoselective route to cis-2,6-disubstituted piperidine alkaloids has been developed from chiral aziridines. rsc.org This one-pot process involves a sequence of reactions under a hydrogen atmosphere, including the reduction of an alkyne (if present), reductive ring-opening of the aziridine (B145994), debenzylation, and a final intramolecular reductive amination to yield the target piperidine with high yields and stereoselectivity. rsc.org The starting chiral aziridines are prepared from commercially available (2S)-hydroxymethylaziridine through steps such as oxidation, Wittig olefination, and Grignard reaction or substrate-controlled lithium alkynylate addition. rsc.org
The dearomatization of pyridines offers another key pathway. For instance, the enantioselective synthesis of chiral piperidines can be achieved through a stepwise dearomatization/borylation of pyridine (B92270) derivatives. acs.org This method provides access to enantioenriched 3-boryl-tetrahydropyridines, which can be further transformed. A theoretical study of the reaction mechanism helps in understanding the intricacies of this transformation. acs.org
The table below summarizes some of the key reaction pathways for the synthesis of substituted piperidines.
| Reaction Pathway | Key Steps | Reactants | Significance |
| Domino Imino-Aldol-Aza-Michael | Intermolecular imino-aldol reaction followed by intramolecular aza-Michael reaction. bohrium.com | α-(aryl/alkyl)methylidene-β-diketones, N-aryl aldimines. bohrium.com | Diastereoselective synthesis of highly functionalized 2,6-disubstituted piperidines. bohrium.com |
| One-Pot Multicomponent Reaction | Michael addition, nitro-Mannich reaction, lactamization cascade. researchgate.net | β-nitrostyrenes, Meldrum's acid, aromatic aldehydes, ammonium acetate. researchgate.net | Efficient and diversity-oriented synthesis of polysubstituted piperidines. researchgate.net |
| Chiral Aziridine Ring-Opening | Reductive ring-opening of aziridine, debenzylation, intramolecular reductive amination. rsc.org | Chiral aziridines decorated with alkyl or alkynyl chains. rsc.org | Highly stereoselective synthesis of cis-2,6-disubstituted piperidine alkaloids. rsc.org |
| Pyridine Dearomatization/Borylation | Stepwise dearomatization and enantioselective borylation. acs.org | Pyridine derivatives. acs.org | Access to enantioenriched piperidines with stereogenic C-B bonds. acs.org |
Transition State Analysis and Energy Profile Mapping
The stereochemical outcome of reactions leading to this compound is governed by the relative energies of various transition states. Computational studies are instrumental in mapping these energy profiles and identifying the lowest energy pathways.
Crystallographic studies of r-2,c-6-diphenylpiperidine have confirmed that the piperidine ring adopts a chair conformation. In this conformation, the phenyl rings at the 2- and 6-positions occupy equatorial positions. researchgate.net This ground-state geometry is a crucial reference point for understanding the conformational preferences in reaction transition states. The key crystallographic parameters are detailed in the table below.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P21/c | researchgate.net |
| a (Å) | 12.0393 (3) | researchgate.net |
| b (Å) | 6.3049 (2) | researchgate.net |
| c (Å) | 18.7303 (5) | researchgate.net |
| β (°) | 106.805 (1) | researchgate.net |
| V (ų) | 1359.34 (7) | researchgate.net |
| Z | 4 | researchgate.net |
| Conformation | Chair | researchgate.net |
| Phenyl Group Position | Equatorial | researchgate.net |
In the stereoselective synthesis of cis-3,4-disubstituted piperidines through the ring transformation of 2-(2-mesyloxyethyl)azetidines, a detailed computational analysis was performed. nih.gov This study rationalized the formation of the final azaheterocycles through an SN2-type ring opening of a transient 1-azoniabicyclo[2.2.0]hexane intermediate. nih.gov The calculations helped in understanding the energetics of the competing pathways and the factors controlling the observed stereoselectivity.
Similarly, in a diastereoselective silyl-Prins cyclization to form dihydropyran derivatives, which are structurally related to piperidines, the reaction profile was mapped computationally. mdpi.com The study revealed a very low energy barrier for the transition state (2.7 kcal/mol) leading to a chair conformation of the resulting heterocycle. mdpi.com The distance between the carbon atoms forming the new bond in the transition state was found to be 1.95 Å. mdpi.com Such analyses provide a quantitative picture of the reaction coordinates and the key geometries along the reaction pathway.
Computational Studies of Reactivity and Selectivity Origin
Density Functional Theory (DFT) calculations have become an indispensable tool for dissecting the origins of reactivity and stereoselectivity in the synthesis of chiral piperidines. These studies provide insights into the non-covalent interactions, steric effects, and electronic factors that govern the outcome of a reaction.
In the context of the iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts to produce enantioenriched piperidines, DFT calculations supported an outer-sphere dissociative mechanism. nih.gov The study revealed that the initial protonation of the final enamine intermediate, rather than the subsequent hydride reduction of the iminium intermediate, is the stereochemistry-determining step. nih.gov Analysis of the protonation transition states using a distortion-interaction model indicated that the observed selectivity is primarily due to the distortion of the catalyst structure by the approaching substrate, exemplifying a "lock and key" principle. nih.gov
For the carbolithiation of α-aryl piperidine enecarbamates, DFT analysis at the B3LYP/6-31G(d) level of theory was used to study the structures of the lithiated intermediates. escholarship.org The calculations revealed that the syn isomer, where the alkyl nucleophile and the lithium are on the same face, is the more stable intermediate. This finding helped to explain the high diastereoselectivity observed, with the C2 aryl and C3 alkyl groups adopting an anti-relationship in the final product. escholarship.org
A study on the chiral phosphoric acid-catalyzed desymmetrization of meso-azetidines employed DFT calculations to uncover the true origins of selectivity. nih.gov By comparing the transition states optimized with the full catalyst to those with a model catalyst, the researchers could pinpoint the specific interactions responsible for the high enantioselectivity. The analysis showed that both decreased distortion and increased non-covalent interactions in the favored transition state contribute to the observed outcome. nih.gov Furthermore, the study indicated that the reaction proceeds through a bifunctional activation of the azetidine (B1206935) nitrogen and the thione tautomer of the nucleophile. nih.gov
The table below presents a summary of computational studies and their key findings regarding the origin of selectivity in piperidine synthesis.
| Reaction | Computational Method | Key Finding | Origin of Selectivity |
| Asymmetric Hydrogenation of Pyridinium Salts | DFT | The initial protonation of the enamine intermediate is stereodetermining. nih.gov | Distortion of the catalyst structure by the substrate ("lock and key"). nih.gov |
| Carbolithiation of Piperidine Enecarbamates | DFT (B3LYP/6-31G(d)) | The syn-lithiated intermediate is more stable. escholarship.org | Leads to an anti-arrangement of C2 aryl and C3 alkyl groups in the product. escholarship.org |
| Chiral Phosphoric Acid-Catalyzed Desymmetrization of Azetidines | DFT (B97D3/6-311+G(2d,2p)/SMD) | Bifunctional activation of the azetidine and nucleophile. nih.gov | A combination of lower distortion and favorable non-covalent interactions in the pro-(S) transition state. nih.gov |
Future Perspectives and Emerging Research Avenues for 2r,6r 2,6 Diphenylpiperidine Research
Development of Sustainable and Green Synthetic Methodologies
The future of synthesizing (2R,6R)-2,6-diphenylpiperidine and its derivatives is intrinsically linked to the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of less hazardous substances. epa.gov Current synthetic routes often rely on multi-step processes and expensive reagents. researchgate.net The development of more sustainable methods is a key area for future research.
Key goals for green synthesis of this compound include:
Maximizing Atom Economy: Designing synthetic pathways that incorporate the maximum number of atoms from the reactants into the final product. acs.org This involves moving away from stoichiometric reagents in favor of catalytic alternatives.
Use of Renewable Feedstocks: Exploring starting materials derived from renewable biological sources rather than petrochemicals.
Energy Efficiency: Developing syntheses that can be conducted at ambient temperature and pressure, potentially utilizing microwave irradiation or other energy-efficient technologies. researchgate.net
Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents.
One promising approach involves the catalytic hydrogenation of N-acyl enamine precursors. For instance, the hydrogenation of an N-formyl enamine using a palladium on carbon (Pd/C) catalyst has shown diastereoselectivity, favoring the formation of the cis-(2R,6S) diastereomer but also producing the (2R,6R) isomer. beilstein-journals.org Future work could focus on developing catalysts that selectively yield the (2R,6R) configuration. Another avenue is the use of one-pot multicomponent reactions, which can construct complex piperidine (B6355638) rings from simple starting materials in a single step, thereby reducing waste and improving efficiency. researchgate.net
| Green Chemistry Principle | Application to this compound Synthesis |
| Waste Prevention | Design one-pot reactions to minimize intermediate purification steps. epa.govacs.org |
| Atom Economy | Utilize catalytic methods like hydrogenation over stoichiometric reductions. acs.org |
| Less Hazardous Synthesis | Replace toxic reagents and solvents with safer alternatives. epa.gov |
| Energy Efficiency | Optimize reactions to proceed at lower temperatures and pressures. epa.gov |
| Renewable Feedstocks | Investigate bio-based starting materials for the piperidine core. epa.gov |
Exploration of Novel Catalytic Functions and Multicatalytic Systems
While derivatives of 2,6-disubstituted piperidines are known for their role in alkaloids and pharmaceuticals, the exploration of this compound itself as a chiral ligand or organocatalyst is an emerging field. Its rigid, C2-symmetric chiral structure is a valuable feature for inducing stereoselectivity in chemical transformations.
Future research will likely focus on:
Asymmetric Catalysis: Employing N-functionalized this compound derivatives as ligands for metal catalysts in asymmetric reactions, such as hydrogenations, cycloadditions, and cross-coupling reactions. The steric bulk and defined stereochemistry of the phenyl groups can create a highly selective chiral pocket around a metal center.
Organocatalysis: Investigating the potential of the piperidine nitrogen as a basic site or for the formation of chiral enamines and iminium ions to catalyze a range of organic reactions.
Multicatalytic Systems: Designing reaction cascades where a this compound-based catalyst works in concert with other catalysts (e.g., metal complexes or enzymes) in a single pot. This approach can enable the synthesis of complex molecules with high efficiency by telescoping multiple reaction steps.
The development of novel catalytic functions is a frontier where new, highly efficient and selective reactions can be discovered. nih.gov The ability to tune the electronic and steric properties of the diphenylpiperidine scaffold by modifying the phenyl rings or the nitrogen atom provides a vast chemical space for designing new catalysts.
Advanced Material Science Applications
The specific three-dimensional structure and chirality of this compound make it an interesting candidate for applications in material science. The piperidine ring adopts a chair conformation, with the two phenyl groups occupying equatorial positions. researchgate.net This well-defined, rigid structure is crucial for creating ordered materials.
Potential future applications include:
Chiral Polymers and Frameworks: Using the compound as a monomer or a chiral building block for the synthesis of polymers or metal-organic frameworks (MOFs). Such materials could have applications in chiral separations, asymmetric catalysis, and nonlinear optics. The defined dihedral angles between the phenyl rings and the piperidine core could be exploited to control the supramolecular architecture. researchgate.net
Liquid Crystals: Incorporating the rigid chiral scaffold into molecules designed to exhibit liquid crystalline phases. The chirality is essential for the formation of cholesteric or ferroelectric liquid crystal phases.
Chiral Sensors: Functionalizing the scaffold to create host molecules that can selectively bind to chiral guest molecules. This binding event could be designed to produce a detectable signal (e.g., a change in fluorescence or color), enabling its use in enantioselective sensing.
| Property | Relevance to Material Science | Potential Application |
| Chirality | Induces helical or twisted supramolecular structures. | Chiral separation media, chiroptical materials. |
| Rigid Structure | Provides predictable packing and stability in a solid state. researchgate.net | Building block for crystalline materials like MOFs. |
| C2-Symmetry | Simplifies structural analysis and can lead to unique packing motifs. | Design of polymers with specific stereochemistry. |
Bio-inspired Catalysis and Chemoenzymatic Enhancements
Nature provides a blueprint for highly efficient and selective catalysis, often operating under mild conditions. mdpi.com Bio-inspired approaches and the combination of this compound with enzymatic systems represent a promising avenue for future research.
Enzyme Mimics: Designing derivatives of this compound that mimic the active sites of enzymes. For example, by introducing functional groups capable of hydrogen bonding or metal coordination, it may be possible to create small-molecule catalysts that replicate the function of hydrolases or oxidoreductases with high stereoselectivity.
Chemoenzymatic Cascades: This approach combines the strengths of both enzymatic and chemical catalysis. For instance, an enzyme could be used to produce a prochiral intermediate, which is then converted into the final enantiopure product using a catalyst based on the this compound scaffold in a one-pot process. The use of enzymes can reduce the need for protecting groups, a key principle of green chemistry. acs.org
Directed Evolution: Applying principles of directed evolution to enzymes to enhance their activity or selectivity towards substrates containing the this compound motif. This could enable the efficient synthesis of complex, biologically active molecules derived from this scaffold. The synthesis of intermediates like (S)-N-Boc-3-hydroxypiperidine has already benefited from ketoreductase-catalyzed bioreduction, highlighting the potential of this approach for related structures. researchgate.net
The integration of the robust this compound core with the high selectivity of biological systems offers a powerful strategy for developing next-generation catalysts and synthetic pathways.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for (2R,6R)-2,6-diphenylpiperidine, and what are their key optimization parameters?
- Methodological Answer : The synthesis often involves stereoselective strategies, such as chiral resolution or asymmetric catalysis. For example, starting materials like enantiopure precursors (e.g., (S)-ethyl lactate) can be used to control stereochemistry, as seen in related piperidine derivatives . Reaction parameters like temperature (e.g., 60–80°C), solvent polarity (ethanol or dioxane), and catalysts (e.g., Pd/C for hydrogenation) significantly impact yield and enantiomeric excess. Purification via recrystallization or silica gel chromatography is critical to isolate the target compound .
| Synthesis Example | Yield (%) | Key Conditions | Characterization Methods |
|---|---|---|---|
| Ethanol-mediated route | 75–89 | Reflux, 12 h | IR, NMR, MS |
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated for structurally related 2,6-diphenylpyridine derivatives . Complementary methods include chiral HPLC (using amylose-based columns) and optical rotation comparisons with literature values. Nuclear Overhauser Effect (NOE) NMR experiments can also resolve spatial relationships between substituents .
Q. What chromatographic techniques are effective for purifying this compound?
- Methodological Answer : Silica gel chromatography with gradient elution (hexane/ethyl acetate) is commonly used. For enantiopure isolation, preparative chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) achieves baseline separation. Solvent recrystallization from ethanol or acetonitrile further enhances purity .
Advanced Research Questions
Q. What strategies optimize enantioselective synthesis of this compound to minimize racemization?
- Methodological Answer : Enzymatic approaches, such as OYE (Old Yellow Enzyme)-mediated bioreductions, can enforce stereoselectivity in ketone intermediates, as shown in carvone-derived systems . Chemical methods include using chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Rhodium-DuPhos catalysts. Low-temperature reactions (<0°C) and inert atmospheres (N₂/Ar) reduce racemization risks .
Q. How can contradictions between computational modeling and experimental data in predicting this compound conformer stability be resolved?
- Methodological Answer : Cross-validation with multiple techniques is essential. For example:
- Computational : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to model conformers.
- Experimental : Variable-temperature NMR to detect dynamic equilibria or X-ray crystallography to identify dominant conformers .
Discrepancies may arise from solvent effects or crystal-packing forces, necessitating explicit solvent modeling in simulations .
Q. What in vitro assays are suitable for assessing the biological activity of this compound derivatives?
- Methodological Answer : Receptor-binding assays (e.g., radioligand displacement for GPCR targets) and enzyme inhibition studies (IC₅₀ determination via fluorescence-based kinetics) are common. For neuroactive compounds, electrophysiological patch-clamp experiments validate ion channel modulation. Ensure proper controls (e.g., DMSO vehicle) and statistical rigor (n ≥ 3 replicates) .
Data Contradiction Analysis
Q. How should researchers address conflicting spectroscopic data (e.g., NMR vs. MS) for this compound derivatives?
- Methodological Answer :
NMR Reanalysis : Check for solvent artifacts (e.g., residual acetone in DMSO-d⁶) or tautomerism.
MS Validation : High-resolution MS (HRMS) confirms molecular formula, while tandem MS (MS/MS) identifies fragmentation patterns.
Cross-Technique Consistency : Compare with IR functional group peaks (e.g., C-N stretches at ~1250 cm⁻¹) .
Contradictions may indicate impurities or stereochemical anomalies requiring further purification or crystallography .
Experimental Design Considerations
Q. What criteria ensure rigorous experimental design in studying this compound’s physicochemical properties?
- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
